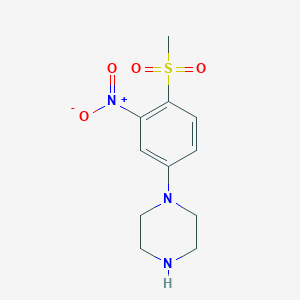

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine

Description

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the para (4th) position and a nitro (-NO₂) group at the meta (3rd) position. Piperazine-based compounds are pharmacologically significant due to their versatility in drug design, often influencing receptor binding, solubility, and metabolic stability. The methylsulfonyl and nitro groups in this compound are electron-withdrawing, likely affecting its electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name |

1-(4-methylsulfonyl-3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-19(17,18)11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJCLNPAGNIXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693911 | |

| Record name | 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-43-7 | |

| Record name | 1-[4-(Methylsulfonyl)-3-nitrophenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095010-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Arylation of Piperazine Derivatives

A key step is the N-arylation of piperazine with substituted nitroaromatic halides or related electrophiles. For example, the reaction of 1-(4-methoxyphenyl)piperazine dihydrochloride with 1-chloro-4-nitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide (DMF) under reflux at 110°C for 24 hours yields the corresponding N-arylated piperazine intermediate. The product is extracted with trichloromethane, dried, and crystallized from 1,4-dioxane to afford high purity material.

Reaction conditions and yields:

Introduction of Methylsulphonyl Group on Piperazine

The methylsulphonyl group is introduced by reacting piperazine derivatives with methylsulphonyl-containing reagents, such as 1-(methylsulphonyl)piperazine. This intermediate can be further functionalized by reaction with aromatic aldehydes or halides.

In a study synthesizing related compounds, 1-(methylsulphonyl)piperazine was reacted with 4-fluorobenzaldehyde to give 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde, which was then transformed through subsequent steps into target compounds.

Nucleophilic Aromatic Substitution for Nitro Group Incorporation

The nitro group is typically introduced or retained on the aromatic ring prior to coupling. For example, 4-nitroaniline derivatives are used as starting materials or intermediates. A patent describes the reaction of N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline in the presence of sodium hydroxide and solvents like dimethylformamide or toluene under heating (100°C reflux) for 24 hours to yield nitrophenyl piperazine derivatives in yields around 87-88%.

Summary of reaction conditions from patent examples:

Purification Techniques

Purification is achieved mainly by recrystallization from solvents such as 1,4-dioxane, ethyl acetate, or 4-methyl-2-pentanone, and by solvent extraction using chloroform or trichloromethane. Drying agents like anhydrous potassium carbonate are used to remove residual water before concentration.

Detailed Research Findings and Analysis

- The synthetic routes consistently employ nucleophilic aromatic substitution (SNAr) on nitro-substituted aromatic rings, facilitated by base (NaOH or K2CO3) and polar aprotic solvents (DMF, toluene).

- Reaction times are typically 24 hours at elevated temperatures (100-110°C).

- Yields are generally high (around 87-88%), indicating efficient coupling and minimal side reactions.

- The methylsulphonyl group is introduced early on the piperazine ring or via intermediate functionalization, enabling further transformations.

- Purification by recrystallization ensures high purity, essential for subsequent applications.

- The methods avoid carcinogenic reagents such as bis(2-chloroethyl)amine by using safer alternatives like p-anisidine and sodium carbonate in controlled atmospheres.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylsulphonyl-3-nitrophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as alkyl halides or sulfonates.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of N-alkyl or N-aryl piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine has shown potential as an anticancer agent. Research indicates that derivatives of piperazine can inhibit cancer cell growth by targeting specific proteins involved in tumor progression. For example, a study demonstrated that similar piperazine derivatives exhibited cytotoxic effects against various cancer cell lines, including lung and breast cancer cells, suggesting that this compound could have similar efficacy .

Mechanism of Action

The compound’s mechanism may involve the modulation of protein-protein interactions critical for cancer cell survival. For instance, studies on related piperazine compounds have shown their ability to interfere with the Bcl-2/Bcl-xL pathway, which is essential for apoptosis regulation in cancer cells .

Pharmacology

Anti-inflammatory Properties

this compound has been investigated for its anti-inflammatory properties. Piperazine derivatives are known to inhibit chemokines that mediate inflammatory responses. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases by modulating leukocyte trafficking and activation .

Antimicrobial Activity

Preliminary studies have indicated that piperazine derivatives may possess antimicrobial properties. Testing against various bacterial strains revealed promising results, suggesting that this compound could be effective against resistant strains of bacteria .

Materials Science

Nonlinear Optical Properties

Recent research highlighted the nonlinear optical properties of piperazine derivatives, including this compound. These compounds can exhibit significant third-order nonlinear optical characteristics, making them suitable for applications in photonics and optoelectronics . The ability to self-assemble into supramolecular structures enhances their utility in advanced material applications.

Case Studies

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring critically impacts physicochemical and biological properties:

- N-(3-Methylsulphonyl-4-nitrophenyl)piperazine (): A positional isomer with swapped substituents (methylsulfonyl at 3rd, nitro at 4th).

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) (): Features a trifluoromethyl (-CF₃) group at the meta position. The -CF₃ group enhances metabolic stability compared to nitro groups but reduces solubility due to hydrophobicity.

- 1-(3-Chlorophenyl)piperazine (mCPP) (): A chloro substituent at meta position. Chlorine’s moderate electronegativity balances solubility and receptor binding, but metabolic degradation via hydroxylation is common.

Table 1: Substituent Effects on Key Properties

Pharmacological Activity

Piperazine derivatives often target enzymes or receptors:

- Mutant IDH1 Inhibitors (): A butylphenyl-sulfonamide-piperazine hybrid showed IC₅₀ <1 µM against IDH1-R132H.

- Sigma Receptor Ligands (): Nitrophenyl-piperazines exhibit subnanomolar affinity for sigma-1 receptors. The nitro group’s position (meta vs. para) influences binding; meta-nitro derivatives show higher selectivity .

- PARP-1 Inhibitors (): Piperazine-substituted naphthoquinones demonstrate enhanced specificity. The target’s nitro group may similarly stabilize interactions with PARP-1’s NAD⁺-binding domain.

Table 2: Pharmacological Profiles

Physicochemical Properties

- Solubility: Piperazine derivatives with polar groups (e.g., sulfonamide) exhibit higher aqueous solubility. For example, ethylene-spacer piperazines () show >80 µM solubility at pH 2–6.5, while direct-attachment analogs (e.g., N-phenylpiperazine) drop to <20 µM. The target’s methylsulfonyl group may improve solubility compared to non-polar substituents .

- pKa : Piperazine nitrogens’ pKa correlates with substituent electron effects. Direct-attachment nitro derivatives (e.g., ’s compound 8c) have pKa ~3.8, whereas ethylene-spacer analogs (e.g., 8ac) show pKa ~6–5. The target’s nitro and methylsulfonyl groups likely lower pKa, enhancing ionization at physiological pH .

Table 3: Solubility and pKa Comparison

| Compound | Solubility (µM, pH 2–6.5) | pKa (Piperazine N) |

|---|---|---|

| Target Compound | Estimated 40–60 | ~3.8–4.5 |

| Ethylene-Spacer Piperazine | >80 | 6–7 |

| Direct-Attachment Piperazine | <20 | 3.8 |

Metabolic Stability

Piperazines are prone to oxidation and N-dealkylation ():

- mCPP and TFMPP undergo hydroxylation and piperazine ring degradation .

- Electron-Withdrawing Groups : The target’s nitro and methylsulfonyl groups may slow oxidative metabolism compared to electron-donating groups (e.g., methoxy in MeOPP, ).

- Isosteric Replacements (): Replacing piperazine with rigid bicyclic rings reduces clearance. The target’s substituents may offer partial metabolic protection without structural modification.

Biological Activity

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylsulfonyl and a 3-nitrophenyl group. This specific combination of functional groups suggests potential biological activities that merit further investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The structural features of this compound may influence its interaction with biological targets, leading to various pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Functional Groups | Piperazine, Methylsulfonyl, Nitrophenyl |

| Potential Applications | Medicinal chemistry, pharmacology |

1. Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. For instance, piperazine derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In one study, modifications to piperazine structures resulted in compounds with significant growth inhibition against pancreatic cancer cell lines such as MiaPaCa2 and BxPC3 .

2. Antinociceptive Effects

Research has shown that piperazine derivatives can possess antinociceptive (pain-relieving) activities. Compounds structurally related to this compound were tested in various pain models, demonstrating the ability to prolong reaction times in tail-clip and hot-plate tests, indicative of central antinociceptive effects . These findings suggest a mechanism involving both spinal and supraspinal pathways.

Case Study 1: Anticancer Activity

In a study examining the anticancer activity of piperazine derivatives, several analogues were synthesized and tested against multiple human cancer cell lines. Notably, one compound exhibited a GI50 value of 14 μM against the MCF-7 breast cancer cell line, indicating moderate potency . These results highlight the potential for further development of this compound as an anticancer agent.

Case Study 2: Pain Modulation

A series of piperazine compounds were evaluated for their antinociceptive properties using acetic acid-induced writhing tests. The results indicated that certain derivatives significantly reduced writhing behaviors compared to controls, suggesting peripheral antinociceptive activity . This underscores the potential therapeutic applications of this compound in pain management.

Research Findings

Research into the biological activity of this compound is still in its early stages. However, existing studies provide promising insights into its potential applications:

- Anticancer Activity : Compounds similar to this compound have shown effectiveness against various cancer cell lines.

- Antinociceptive Effects : Demonstrated efficacy in pain models suggests potential use in analgesic therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Methylsulphonyl-3-nitrophenyl)piperazine, and how are intermediates purified?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a Mannich base synthesis approach involves reacting nitro-substituted aryl halides with piperazine derivatives under reflux in polar aprotic solvents like THF or DMF. Catalytic agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like triethylamine (Et₃N) are used to activate carboxylic acid intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for isolating intermediates. For final products, recrystallization in ethanol or methanol is employed to achieve >95% purity. NMR and LC-MS are critical for confirming structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

- Analytical Techniques :

- 1H/13C NMR : Peaks for the methylsulfonyl (δ ~3.2 ppm for CH₃) and nitro groups (aromatic protons at δ ~7.5–8.5 ppm) confirm substitution patterns .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₁₁H₁₄N₃O₄S: 284.07).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% threshold) .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

- Enzyme Inhibition : Carbonic anhydrase (hCA I/II) inhibition is tested via stopped-flow CO₂ hydration assays. IC₅₀ values are calculated using varying substrate concentrations (e.g., 4-nitrophenyl acetate) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM) over 48–72 hours. Positive controls (e.g., cisplatin) ensure assay validity .

Advanced Research Questions

Q. How can structural modifications enhance the target selectivity of this compound derivatives?

- Rational Design :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) improves binding to hydrophobic enzyme pockets (e.g., hCA II active site) .

- Piperazine Substitution : Replacing N-methyl with bulkier groups (e.g., cyclopropylmethyl) reduces off-target interactions, as shown in QSAR studies for dopamine receptor ligands .

- Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) correlate steric/electronic parameters with IC₅₀ values .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Case Example : Discrepancies in IC₅₀ values for hCA inhibition may arise from assay conditions (e.g., pH, buffer composition).

- Resolution : Standardize protocols (e.g., Tris-HCl buffer pH 7.4, 20°C) and validate with reference inhibitors (e.g., acetazolamide) .

- Meta-Analysis : Compare data across ≥3 independent labs using fixed enzyme concentrations (0.1–1.0 µg/mL) .

Q. How is metabolic stability assessed for this compound in preclinical studies?

- In Vitro Models :

- Microsomal Incubations : Liver microsomes (human/rat) with NADPH regeneration system (37°C, 1 hour). LC-MS/MS quantifies parent compound degradation (t½ calculation) .

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4: midazolam) identify metabolic liabilities. >50% inhibition at 10 µM flags high-risk compounds .

Q. What advanced spectroscopic methods characterize reactive intermediates during synthesis?

- In Situ Monitoring :

- Raman Spectroscopy : Tracks nitro group reduction (peaks at 1350 cm⁻¹ for NO₂ → 1500 cm⁻¹ for NH₂) .

- X-ray Crystallography : Resolves regioselectivity issues in nitration steps (e.g., para vs. meta substitution) .

Methodological Challenges and Solutions

Q. How are low yields in coupling reactions addressed during scale-up?

- Optimization :

- Solvent Screening : DMF > THF for solubility (logP = 1.5–2.0) .

- Catalyst Loading : Increase HBTU from 1.1 to 1.5 equivalents to drive reactions to completion .

- Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea for excess isocyanate removal) .

Q. What computational tools predict the environmental toxicity of this compound?

- Software :

- TEST (Toxicity Estimation Software Tool) : Estimates LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

- ECOSAR : Predicts biodegradability (e.g., t½ >60 days flags persistence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.